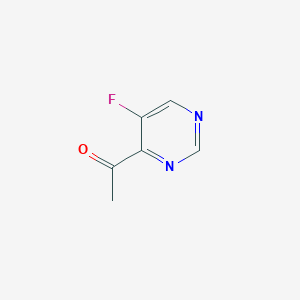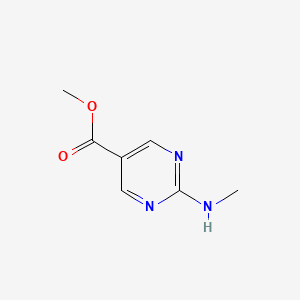
2-Isopropyl-4-methylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of aromatic esters and is commonly used in perfumery and flavoring due to its pleasant odor.
- The compound is also known by other synonyms, although specific names are not readily available.
2-Isopropyl-4-methylphenyl acetate: is an organic compound with a molecular weight of 192.25 g/mol.
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-isopropyl-4-methylphenyl acetate can be achieved through esterification reactions.
Reaction Conditions: Typically, acetic acid reacts with 2-isopropyl-4-methylphenol (also known as p-cymene) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction occurs under reflux conditions.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for larger-scale production.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various chemical transformations, including
Common Reagents and Conditions: These reactions involve standard reagents such as acids, bases, and oxidizing/reducing agents.
Major Products: The primary products depend on the specific reaction. For example, ester hydrolysis yields the alcohol and acetic acid.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology: Its odor profile may be relevant in studies related to olfaction and sensory perception.
Medicine: While not a direct therapeutic agent, understanding its properties contributes to broader chemical knowledge.
Industry: Perfumery, flavoring, and fragrance industries utilize it as a component in formulations.
Mécanisme D'action
- The compound’s mechanism of action is not well-documented, but its pleasant odor likely involves interactions with olfactory receptors.
- Molecular targets and pathways remain an area for further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other aromatic esters, such as methyl benzoate or ethyl acetate, share structural features.
Uniqueness: 2-Isopropyl-4-methylphenyl acetate’s specific combination of substituents contributes to its distinct odor profile.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(4-methyl-2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-7-9(3)5-6-12(11)14-10(4)13/h5-8H,1-4H3 |
Clé InChI |
SGGJWAKENPJRCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



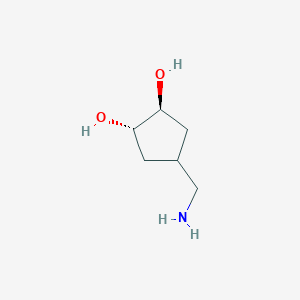
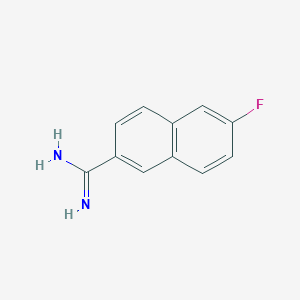



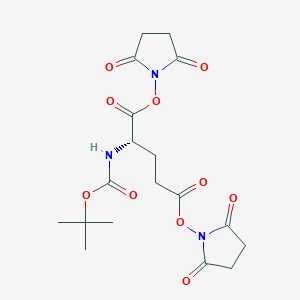
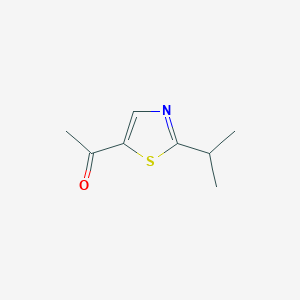
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)

![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
